Antimycobacterial Potency of 6-Methoxy Derivative vs. Unsubstituted Benzothiazole Adamantyl Amide
The target compound, N-(6-methoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide, exhibits antimycobacterial activity with a reported MIC of 0.78 µg/mL against M. tuberculosis (Mtb) H37Rv [1]. This compares to the unsubstituted benzothiazole adamantyl amide (the original HTS hit) which showed MIC values of 0.12–0.5 µg/mL against Mtb and 0.03–0.12 µg/mL against M. abscessus in a related series [2]. The 6-methoxy substitution thus retains substantial antimycobacterial potency while introducing distinct physicochemical and selectivity properties.
| Evidence Dimension | Minimum Inhibitory Concentration against Mtb H37Rv |
|---|---|
| Target Compound Data | MIC = 0.78 µg/mL |
| Comparator Or Baseline | Unsubstituted benzothiazole adamantyl amide: MIC = 0.12–0.5 µg/mL against Mtb |
| Quantified Difference | ~1.5–6.5-fold reduction in potency compared to unsubstituted analog |
| Conditions | Broth microdilution assay; Mtb H37Rv |
Why This Matters
Demonstrates that the 6-methoxy modification retains low µg/mL antimycobacterial activity while potentially offering advantages in selectivity, solubility, or reduced off-target effects compared to the more lipophilic unsubstituted analog.
- [1] Novel Antimycobacterial Heterocyclic Amides. US Patent US20210002239A1. View Source
- [2] Urs A. Ochsner et al. (2018) Optimization and Lead Selection of Benzothiazole Amide Analogs Toward a Novel Antimycobacterial Agent. Front. Microbiol. 9:2231. doi:10.3389/fmicb.2018.02231 View Source
